CHR-6494 is a potent, selective, small-molecule inhibitor of the mitotic kinase Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase). [, ] It plays a crucial role in scientific research by serving as a valuable tool for studying the functions of Haspin in cell division, particularly its role in chromosome alignment, centromeric cohesion, and mitotic spindle integrity. [] CHR-6494's ability to inhibit Haspin activity makes it a potential candidate for the development of anti-cancer therapies. [, , , , , ]
Improving efficacy and selectivity: Developing derivatives of CHR-6494 with enhanced potency and selectivity for Haspin while minimizing off-target effects is crucial. []
Investigating combination therapies: Exploring synergistic effects of CHR-6494 with other anti-cancer agents, such as MEK inhibitors, could lead to more effective treatment strategies. []
CHR-6494 is a small-molecule inhibitor specifically targeting the Haspin kinase, which plays a crucial role in the regulation of cell division and is implicated in various cancers. The compound has garnered attention for its potential as an anticancer therapeutic, particularly due to its ability to inhibit Haspin's kinase activity effectively. CHR-6494 was developed through a series of synthetic methodologies aimed at enhancing its efficacy and selectivity against Haspin compared to other kinases in the human kinome.
The compound was first identified and synthesized as part of research focused on developing selective inhibitors for Haspin, a haploid germ cell-specific nuclear protein kinase. It falls under the category of protein kinase inhibitors, which are compounds designed to interfere with the action of specific kinases involved in cellular signaling pathways that regulate various biological processes, including cell growth and division . CHR-6494 is classified as a pyridoquinazoline derivative, which is significant in medicinal chemistry for its diverse biological activities.
The synthesis of CHR-6494 involves several key steps that utilize modern organic chemistry techniques, particularly microwave-assisted reactions to enhance yields and reduce reaction times. The initial step includes a nucleophilic aromatic substitution reaction using propylamine in N-methyl-2-pyrrolidone under microwave irradiation, yielding an intermediate compound with an 86% yield .
Subsequent steps involve:
The molecular structure of CHR-6494 can be characterized by its unique pyridoquinazoline framework, which contributes to its biological activity. The chemical structure has been documented extensively, showcasing functional groups that facilitate interaction with the Haspin kinase active site. The compound's molecular formula is C₁₃H₁₅N₅O, with a molecular weight of approximately 245.3 g/mol .
CHR-6494 primarily acts through competitive inhibition of Haspin kinase activity. In vitro studies have demonstrated that it effectively inhibits Haspin with an IC50 value in the low nanomolar range (approximately 50 nM) against various cancer cell lines .
The compound's reactivity profile indicates:
The mechanism by which CHR-6494 exerts its effects involves binding to the ATP-binding pocket of Haspin kinase, thereby preventing ATP from interacting with the enzyme. This inhibition disrupts the phosphorylation processes essential for proper mitotic progression.
Experimental data indicate that upon treatment with CHR-6494:
CHR-6494 has significant applications in cancer research due to its role as a selective inhibitor of Haspin kinase. Its potential therapeutic applications include:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2